2-Tert-butyl-4-chloro-6-methylpyrimidine

CAS No.: 848499-91-2

Cat. No.: VC2913915

Molecular Formula: C9H13ClN2

Molecular Weight: 184.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848499-91-2 |

|---|---|

| Molecular Formula | C9H13ClN2 |

| Molecular Weight | 184.66 g/mol |

| IUPAC Name | 2-tert-butyl-4-chloro-6-methylpyrimidine |

| Standard InChI | InChI=1S/C9H13ClN2/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5H,1-4H3 |

| Standard InChI Key | IJMQRFDXLVDRER-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)C(C)(C)C)Cl |

| Canonical SMILES | CC1=CC(=NC(=N1)C(C)(C)C)Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

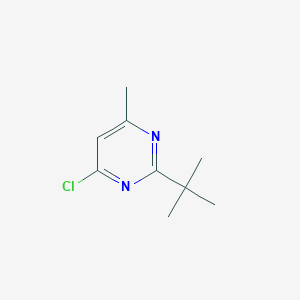

2-Tert-butyl-4-chloro-6-methylpyrimidine is characterized by its distinctive substitution pattern on the pyrimidine ring structure. The compound features a tert-butyl group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 6-position of the pyrimidine ring. This arrangement of functional groups creates a unique electronic distribution and steric profile that influences its chemical behavior and reactivity patterns. The presence of the bulky tert-butyl group particularly affects the molecule's three-dimensional configuration, potentially restricting rotation around certain bonds and influencing its interactions with biological targets.

The electron-withdrawing properties of the chlorine atom at the 4-position, combined with the electron-donating effects of the methyl and tert-butyl groups, create an interesting electronic distribution across the pyrimidine ring. This electronic arrangement likely influences the compound's reactivity, particularly in nucleophilic substitution reactions that might target the carbon-chlorine bond. The nitrogen atoms in the pyrimidine ring further contribute to the compound's ability to participate in hydrogen bonding and other non-covalent interactions.

Physical and Chemical Properties

The physical and chemical properties of 2-Tert-butyl-4-chloro-6-methylpyrimidine are defined by its molecular structure and the functional groups present. The compound has a molecular formula of C₉H₁₃ClN₂ and a precise molecular weight of 184.66 g/mol. This relatively low molecular weight, combined with its structural features, likely influences its solubility profile in various solvents, with expected moderate solubility in organic solvents such as dichloromethane, chloroform, and alcohols.

Table 1: Key Physical and Chemical Properties of 2-Tert-butyl-4-chloro-6-methylpyrimidine

| Property | Value | Reference |

|---|---|---|

| CAS Number | 848499-91-2 | |

| Molecular Formula | C₉H₁₃ClN₂ | |

| Molecular Weight | 184.66 g/mol | |

| Physical State | Not specified in sources | - |

| IUPAC Name | 2-tert-butyl-4-chloro-6-methylpyrimidine | |

| PubChem Compound ID | 43557487 |

The compound's reactivity is primarily determined by the pyrimidine ring and its substituents. The chlorine atom at the 4-position makes this carbon susceptible to nucleophilic aromatic substitution reactions, which can be valuable in synthetic applications where this compound serves as an intermediate. The tert-butyl and methyl groups may influence these reactions through steric and electronic effects.

Synthesis and Preparation

Common Synthetic Routes

Applications and Uses

| Application Area | Potential Role | Rationale |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate | Reactive site for further functionalization |

| Agrochemical Development | Precursor | Similar structures appear in crop protection agents |

| Materials Science | Building Block | Potential for polymer chemistry applications |

| Catalysis | Ligand Precursor | Nitrogen atoms could coordinate to metals |

Comparison with Related Compounds

2-Tert-butyl-4-chloro-6-methylpyrimidine shares structural similarities with several related compounds that have established applications in chemical research and industrial processes. One such compound is 2-Amino-4-chloro-6-methylpyrimidine, which differs only in having an amino group at the 2-position instead of a tert-butyl group . This related compound is used as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .

Another related compound is 2-(tert-Butyl)-4-chloropyridine, which features a pyridine ring instead of a pyrimidine ring but maintains similar substitution patterns with a tert-butyl group and chlorine atom. This pyridine derivative has applications in pharmaceutical development, particularly in compounds targeting neurological disorders such as Alzheimer's disease.

Table 3: Comparison of 2-Tert-butyl-4-chloro-6-methylpyrimidine with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Primary Applications |

|---|---|---|---|---|

| 2-Tert-butyl-4-chloro-6-methylpyrimidine | C₉H₁₃ClN₂ | 184.66 g/mol | Reference compound | Research intermediate |

| 2-Amino-4-chloro-6-methylpyrimidine | C₅H₆ClN₃ | 143.57 g/mol | Amino group instead of tert-butyl at position 2 | Pharmaceutical and agrochemical intermediate |

| 2-(tert-Butyl)-4-chloropyridine | C₉H₁₂ClN | 169.65 g/mol | Pyridine ring instead of pyrimidine ring | Pharmaceutical development |

The structural differences between these compounds, while subtle, can significantly impact their chemical reactivity, physical properties, and biological activities. The presence of the additional nitrogen atom in the pyrimidine ring of 2-Tert-butyl-4-chloro-6-methylpyrimidine, compared to the pyridine analog, alters the electronic distribution and hydrogen bonding capabilities of the molecule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume